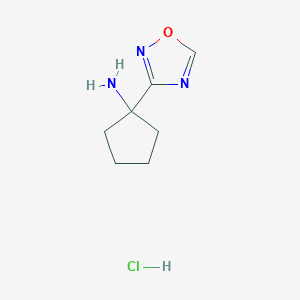![molecular formula C14H18F3N3OS3 B2437906 2-[2,2-bis(Ethylsulfanyl)acetyl]-N-[3-(Trifluoromethyl)phenyl]-1-hydrazinecarbothioamid CAS No. 338394-35-7](/img/structure/B2437906.png)
2-[2,2-bis(Ethylsulfanyl)acetyl]-N-[3-(Trifluoromethyl)phenyl]-1-hydrazinecarbothioamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a complex organic compound. Its structure consists of various functional groups including ethylsulfanyl, acetyl, trifluoromethyl, and hydrazinecarbothioamide. Compounds of this nature often exhibit unique reactivities and find applications in diverse fields like medicinal chemistry and industrial processes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in synthesizing complex molecules. Biology: Serves as a potential bioactive compound for enzyme inhibition. Medicine: Explored for anti-inflammatory or anticancer properties. Industry: Utilized in developing new materials and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Preparation of 2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide involves multi-step synthesis.
Step 1: Formation of 2,2-bis(ethylsulfanyl)acetic acid through nucleophilic substitution.
Step 2: Coupling with N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide in the presence of a coupling agent like EDCI and a catalyst such as DMAP.
Reaction Conditions: Typical conditions include room temperature, inert atmosphere (argon or nitrogen), and specific solvents (e.g., dichloromethane).
Industrial Production Methods: For large-scale synthesis, continuous flow reactors are employed to maintain optimal reaction conditions and high yields.
Types of Reactions:
Oxidation: Forms disulfide-linked analogs, influenced by oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the acetyl group to alcohol using reagents like LiAlH4.
Substitution: Halogenation or alkylation at the phenyl ring with electrophiles under Friedel-Crafts conditions.
Common Reagents and Conditions:
Oxidants: H₂O₂, mCPBA.
Reductants: LiAlH4, NaBH4.
Solvents: THF, DCM.
Catalysts: Lewis acids like AlCl3.
Major Products Formed:
Disulfide-linked derivatives.
Secondary alcohols.
Halogenated/aromatic derivatives.
Wirkmechanismus
In biological systems, it inhibits specific enzymes by binding to active sites, disrupting normal function. Pathways involved often include oxidative stress and cellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
2-acetyl-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide
bis(ethylsulfanyl)acetic acid derivatives
Eigenschaften
IUPAC Name |
1-[[2,2-bis(ethylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3OS3/c1-3-23-12(24-4-2)11(21)19-20-13(22)18-10-7-5-6-9(8-10)14(15,16)17/h5-8,12H,3-4H2,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDJQTCLARBOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)NNC(=S)NC1=CC=CC(=C1)C(F)(F)F)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2437824.png)
![3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2437826.png)


![5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride](/img/structure/B2437833.png)
![(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2437835.png)
![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride](/img/structure/B2437837.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B2437838.png)





